tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione
Overview
Description
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that features a fused imidazole and pyridine ring system
Mechanism of Action
Target of Action
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is reported to be a potent inhibitor of Heparanase 1 (HPSE1) . HPSE1 is an enzyme that plays a crucial role in cancer progression and proteinuric kidney diseases .
Mode of Action
It is known to inhibit the activity of hpse1 . The inhibition of HPSE1 can lead to the suppression of tumor growth, metastasis, and angiogenesis, thereby making it a potential therapeutic target against cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its inhibitory effect on HPSE1 . By inhibiting HPSE1, it can potentially disrupt the degradation of heparan sulfate proteoglycans (HSPGs), which play a key role in cell growth, differentiation, adhesion, and migration .
Result of Action
The inhibition of HPSE1 by this compound can result in the suppression of tumor growth, metastasis, and angiogenesis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer and proteinuric kidney diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione typically involves cyclocondensation reactions. One common method involves the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach is the oxidative cyclization of appropriate precursors using oxidizing agents such as potassium permanganate or hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,5-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions include functionalized imidazo[1,5-a]pyridine derivatives, which can exhibit diverse biological and chemical properties .
Scientific Research Applications
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has numerous scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrido[1,2-a]pyrimidine: Another fused heterocyclic compound with different biological activities.
Tetrahydroimidazo[4,5-c]pyridine: Similar in structure but with a different arrangement of the fused rings
Uniqueness
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is unique due to its specific ring fusion and the presence of both imidazole and pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a fused imidazole and pyridine ring system. Its molecular formula is , and it possesses a unique structure that contributes to its biological properties.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by acting as an inhibitor of Heparanase 1 (HPSE1) . HPSE1 is an enzyme involved in the degradation of heparan sulfate proteoglycans, which plays a critical role in tumor growth, metastasis, and angiogenesis. The inhibition of HPSE1 by this compound can lead to:
- Suppression of Tumor Growth : By inhibiting HPSE1, the compound may reduce the availability of growth factors that promote tumor proliferation.
- Inhibition of Metastasis : The compound's action on HPSE1 can hinder cancer cell migration and invasion.
- Reduction in Angiogenesis : By blocking the formation of new blood vessels that supply tumors with nutrients and oxygen, it can further inhibit tumor progression .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : In a study involving breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains:
- Case Study 2 : In assays against Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) in the range of 32–64 µg/mL .
Research Applications
This compound serves as a versatile building block in synthetic chemistry. Its derivatives are being explored for various applications:
Application | Description |
---|---|
Medicinal Chemistry | Development of new anticancer agents and enzyme inhibitors |
Material Science | Utilization in the synthesis of advanced materials for optoelectronic devices |
Biological Research | Studies on enzyme interactions and metabolic pathways |
Properties
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCSJOKGNDNJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442981 | |
Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4705-52-6 | |
Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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